An In-depth Technical Guide to (3-(6-Nitropyridin-3-yl)phenyl)methanol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to (3-(6-Nitropyridin-3-yl)phenyl)methanol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(3-(6-Nitropyridin-3-yl)phenyl)methanol represents a novel molecular scaffold with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its predicted chemical properties, strategic synthetic pathways, anticipated reactivity, and prospective applications, particularly in the realm of drug discovery. By dissecting the molecule into its constituent functional groups—a nitropyridine, a phenyl ring, and a benzylic alcohol—we can project a detailed profile of its behavior. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the utility of this promising, yet uncharacterized, compound. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system grounded in established chemical principles.
Introduction: The Scientific Rationale
The convergence of a nitropyridine moiety with a phenylmethanol structure in (3-(6-Nitropyridin-3-yl)phenyl)methanol creates a molecule of significant interest. The pyridine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1][2] The introduction of a nitro group dramatically alters the electronic landscape of the pyridine ring, rendering it susceptible to nucleophilic aromatic substitution and reduction to the corresponding amine, a key building block in many pharmaceuticals.[3][4]
The phenylmethanol portion of the molecule offers additional reactive handles. The benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid, providing avenues for further functionalization.[5][6][7] The biaryl linkage between the pyridine and phenyl rings is a common motif in pharmacologically active compounds, often synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9] This guide will provide a predictive yet scientifically rigorous exploration of this molecule's chemical landscape.
Predicted Physicochemical and Spectroscopic Properties
While experimental data for (3-(6-Nitropyridin-3-yl)phenyl)methanol is not publicly available, we can predict its key properties based on its constituent parts and related known compounds.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₂H₁₀N₂O₃ | Based on chemical structure. |
| Molecular Weight | 230.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Similar to related biaryl and nitropyridine compounds.[10][11] |
| Melting Point | 120-150 °C | An educated estimate based on similar structures.[12] |
| Boiling Point | > 300 °C | High boiling point is expected due to polarity and molecular weight.[13] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The presence of polar nitro, hydroxyl, and pyridine groups suggests solubility in polar solvents.[2] |
| pKa | ~13 (hydroxyl proton), ~2-3 (protonated pyridine nitrogen) | The hydroxyl pKa is similar to other benzylic alcohols. The pyridine nitrogen is weakly basic due to the electron-withdrawing nitro group.[12] |
| LogP | 1.5 - 2.5 | A balance of hydrophilic (hydroxyl, nitro, pyridine) and lipophilic (phenyl, pyridine rings) character. |
Predicted Spectroscopic Data
A crucial aspect of synthesizing a novel compound is its characterization. Below are the predicted key spectroscopic features for (3-(6-Nitropyridin-3-yl)phenyl)methanol.
-
Aromatic Protons (7.0 - 9.0 ppm): A complex multiplet pattern is expected for the seven aromatic protons on the phenyl and pyridine rings. The protons on the nitropyridine ring will be deshielded due to the electron-withdrawing nitro group.
-
Benzylic Protons (-CH₂-) (4.5 - 4.8 ppm): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated for the two protons of the methylene group.
-
Hydroxyl Proton (-OH) (Variable, 2.0 - 5.5 ppm): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Aromatic Carbons (120 - 160 ppm): Multiple signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.
-
Benzylic Carbon (-CH₂OH) (~65 ppm): The carbon of the benzylic alcohol is expected in this region.
-
Carbon attached to Nitro Group (>150 ppm): The carbon atom directly attached to the nitro group on the pyridine ring will be at a high chemical shift.
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3600 (broad) | O-H stretch of the alcohol |
| 3000-3100 | Aromatic C-H stretch |
| 1510-1560 and 1345-1385 | Asymmetric and symmetric N-O stretch of the nitro group |
| 1000-1200 | C-O stretch of the alcohol |
This is based on typical IR frequencies for benzylic alcohols and nitropyridines.[14]
-
[M+H]⁺: 231.0719 (Calculated for C₁₂H₁₁N₂O₃⁺)
-
[M+Na]⁺: 253.0538 (Calculated for C₁₂H₁₀N₂O₃Na⁺)
-
Fragmentation: Expect loss of H₂O, NO₂, and potentially the entire hydroxymethyl group.
Strategic Synthesis: A Proposed Pathway
The synthesis of (3-(6-Nitropyridin-3-yl)phenyl)methanol can be logically approached via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[15][16][17]
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Suzuki-Miyaura Cross-Coupling
This protocol is designed to be self-validating by including a palladium catalyst known for its high efficiency in coupling reactions involving pyridyl halides.[8][9][15]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-6-nitropyridine (1.0 eq), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq). The choice of a pre-catalyst like Pd(dppf)Cl₂ is crucial as it is air-stable and readily forms the active Pd(0) species in situ.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (3-(6-Nitropyridin-3-yl)phenyl)methanol.
Caption: Proposed Suzuki-Miyaura coupling reaction.
Anticipated Chemical Reactivity
The reactivity of (3-(6-Nitropyridin-3-yl)phenyl)methanol is dictated by its three key functional groups.
Reactions at the Nitro Group
The nitro group is a versatile functional handle, primarily for reduction to an amino group.[3][18] This transformation is pivotal for accessing a new class of compounds with potentially different biological activities.
-
Reduction to Amine:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) will reduce the nitro group to an amine. This is a clean and efficient method.[19]
-
Metal-Acid Reduction: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid can also effect this reduction. The choice of reducing agent may depend on the presence of other sensitive functional groups.[18]
-
Caption: Reduction of the nitro group.
Reactions at the Benzylic Alcohol
The benzylic alcohol is susceptible to oxidation. The choice of oxidant determines the final product.[7][20][21]
-
Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) will selectively oxidize the primary alcohol to an aldehyde without over-oxidation.[20]
-
Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the benzylic alcohol directly to a carboxylic acid.[7]
Caption: Oxidation of the benzylic alcohol.
Reactions involving the Pyridine Ring
The pyridine nitrogen can act as a nucleophile and a base, although its basicity is diminished by the nitro group. It can be protonated in strong acidic conditions or alkylated with suitable electrophiles.
Potential Applications in Drug Discovery
The structural motifs within (3-(6-Nitropyridin-3-yl)phenyl)methanol and its derivatives are prevalent in molecules with diverse biological activities.
-
Anticancer Agents: Many nitropyridine-containing compounds have been investigated for their anticancer properties.[4] The reduced amino-pyridine derivative could serve as a precursor for kinase inhibitors, a significant class of anticancer drugs.[22]
-
Antimicrobial and Antiviral Agents: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial and antiviral activities.[23] The presence of the nitro group can sometimes enhance this activity.
-
Central Nervous System (CNS) Agents: The biaryl structure is found in various CNS-active compounds. Further derivatization could lead to molecules with potential applications in treating neurological disorders.
Conclusion
(3-(6-Nitropyridin-3-yl)phenyl)methanol, while not yet described in the scientific literature, stands as a molecule of considerable synthetic and medicinal interest. This guide has provided a comprehensive, predictive framework for its synthesis, characterization, and reactivity, grounded in established chemical principles. The proposed synthetic route via Suzuki-Miyaura coupling offers a reliable method for its preparation. The anticipated reactivity of the nitro and benzylic alcohol groups opens up a wide array of possibilities for creating a library of novel compounds. Researchers and drug development professionals can use this guide as a starting point for exploring the chemical space around this promising scaffold, potentially leading to the discovery of new therapeutic agents and functional materials.
References
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[Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][5][19]naphthyridin-2(1H)- one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer]()
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